2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene
Description
Structural Elucidation of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene
IUPAC Nomenclature and Systematic Identification
The systematic name 2-chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene derives from its benzene core substituted at positions 1, 2, and 4. The parent benzene ring bears:
- A chlorine atom at position 2 ().
- A nitro group (-NO₂) at position 4 ().
- A (2,4-dichlorophenyl)methyl group at position 1, where the benzyl substituent contains chlorine atoms at its 2- and 4-positions ().
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 50274-96-9 | |
| EC Number | 256-518-4 | |
| SMILES | C1=CC(=C(C=C1N+[O-])Cl)CC2=C(C=C(C=C2)Cl)Cl | |
| InChIKey | CVIPZLAFYGJMQY-UHFFFAOYSA-N |
The InChI string (InChI=1S/C13H8Cl3NO2/c14-10-3-1-8(12(15)6-10)5-9-2-4-11(17(18)19)7-13(9)16/h1-4,6-7H,5H2) confirms connectivity and stereochemistry.
Molecular Geometry and Bonding Patterns
The molecule (C₁₃H₈Cl₃NO₂) adopts a planar aromatic system with three distinct functional groups influencing electron distribution:
- Nitro group : Electron-withdrawing nature creates partial positive charges on adjacent carbons.
- Chlorine atoms : Inductive effects polarize C-Cl bonds (bond length ~1.74 Å).
- Benzyl linker : The methylene bridge (C-CH₂-C) allows limited rotation (rotatable bond count = 2).
Table 2: Computed Geometric Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 316.6 g/mol | PubChem 2.2 |
| XLogP3 | 5.6 | XLogP3 3.0 |
| Topological Polar Surface Area | 45.8 Ų | Cactvs 3.4.8 |
| Heavy Atom Count | 19 | PubChem |
Density functional theory (DFT) calculations suggest the nitro group lies coplanar with the benzene ring (dihedral angle < 10°), while the dichlorophenyl group exhibits a 55–65° twist relative to the main aromatic plane due to steric hindrance.
Crystallographic Data and Conformational Analysis
Although single-crystal X-ray data for this specific compound remains unpublished, analogous nitroaryl structures demonstrate:
- Interplanar angles : 27.6–89.25° between aromatic systems in dinitrophenyl derivatives.
- Nitro group orientation : Preferential ortho positioning relative to heteroatoms, stabilized by orthogonal dipole interactions (N···O distances: 2.68 Å avg).
Molecular mechanics simulations predict two stable conformers:
- Syn-periplanar : Nitro group aligned with benzyl substituent (ΔG = 0 kcal/mol).
- Anti-clinal : Nitro group rotated 120° (ΔG = 1.2 kcal/mol).
The energy barrier for benzyl group rotation is estimated at 4.8 kcal/mol, corresponding to a half-life of ~10⁻⁴ seconds at 298 K.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key vibrational modes:
- NO₂ asymmetric stretch : 1520–1540 cm⁻¹
- C-Cl stretch : 750–850 cm⁻¹ (aromatic), 550–650 cm⁻¹ (aliphatic)
- C-H bending : 1100–1300 cm⁻¹ (aryl)
Nuclear Magnetic Resonance (NMR)
¹H NMR (predicted):
- Aromatic protons: δ 7.2–8.1 ppm (complex splitting from ortho-chlorines)
- Benzyl CH₂: δ 4.3–4.7 ppm (AB quartet, J = 12–14 Hz)
¹³C NMR (computed):
Mass Spectrometry (MS)
High-resolution MS confirms the exact mass as 314.962062 Da (error < 2 ppm).
Properties
CAS No. |
50274-96-9 |
|---|---|
Molecular Formula |
C13H8Cl3NO2 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2-chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H8Cl3NO2/c14-10-3-1-8(12(15)6-10)5-9-2-4-11(17(18)19)7-13(9)16/h1-4,6-7H,5H2 |
InChI Key |
CVIPZLAFYGJMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration of 1,2-Dichlorobenzene to Obtain 1,2-Dichloro-4-nitrobenzene
A key intermediate in the synthesis is 1,2-dichloro-4-nitrobenzene, prepared by nitration of 1,2-dichlorobenzene:
-
- 1,2-Dichlorobenzene is dissolved in concentrated sulfuric acid (1-3 parts by weight).
- A stoichiometric amount of nitrating acid (a mixture of nitric acid and sulfuric acid, with nitric acid at 35-40% by weight) is added at 15-25 °C.
- The nitration reaction produces a mixture of 1,2-dichloro-3-nitrobenzene and 1,2-dichloro-4-nitrobenzene.
-
- Water is added to adjust sulfuric acid concentration to 65-90% by weight, excluding the nitrated product weight.
- This adjustment causes selective fractional crystallization of the 4-nitro isomer.
- The product is recovered by centrifugation and washing steps to yield pure 1,2-dichloro-4-nitrobenzene.
-
- The process is economical and efficient.
- Fractional crystallization allows selective isolation of the desired isomer.
- The method avoids complex purification steps.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1,2-Dichlorobenzene + H2SO4 (conc.) | Dissolution of substrate |
| 2 | Addition of HNO3/H2SO4 mixture at 15-25 °C | Mono-nitration to 1,2-dichloro-4-nitrobenzene and 3-nitro isomer |
| 3 | Addition of water to adjust acid concentration | Selective crystallization of 4-nitro isomer |
| 4 | Centrifugation and washing | Isolation of pure 1,2-dichloro-4-nitrobenzene |
Introduction of the (2,4-Dichlorophenyl)methyl Group
The next step involves the substitution of the 1-position hydrogen with a (2,4-dichlorophenyl)methyl group:
-
- The 1,2-dichloro-4-nitrobenzene intermediate undergoes a nucleophilic substitution or coupling reaction with a (2,4-dichlorophenyl)methyl halide or equivalent electrophile.
- This step may be catalyzed or facilitated by bases or phase transfer catalysts in an appropriate solvent system.
-
- Dipolar aprotic solvents such as acetone or ethers of polyethylene glycols are preferred.
- Reaction temperatures are maintained between 80-120 °C to optimize conversion and minimize degradation.
- Catalysts such as iodide salts (e.g., sodium iodide) can be used to enhance reaction rates.
-
- The crude product is purified by recrystallization or chromatographic techniques.
- The final compound is isolated as a solid with high purity.
Note: While direct literature on this exact substitution step for this compound is limited, analogous methods for similar chlorinated nitrobenzene derivatives are well documented in patent EP1103542A2 and related organic synthesis literature.
Purification and Analysis
-
- Adjusting solvent polarity and temperature allows selective crystallization of the target compound.
- This method is effective in separating positional isomers and related impurities.
-
- Reverse phase high-performance liquid chromatography (RP-HPLC) using acetonitrile-water-phosphoric acid mobile phases is suitable for analysis and preparative purification.
- For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.
- Columns with small particle sizes (3 µm) enable fast and efficient separation.
-
- Purity and identity are confirmed by chromatographic retention times, mass spectrometry, and spectroscopic methods.
Source: Analytical method for 2-Chloro-1-((2,4-dichlorophenyl)methyl)-4-nitrobenzene on Newcrom R1 HPLC column
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Nitration of 1,2-dichlorobenzene | H2SO4, HNO3/H2SO4 mixture, 15-25 °C | Fractional crystallization isolates 4-nitro isomer |
| 2 | Substitution with (2,4-dichlorophenyl)methyl group | (2,4-dichlorophenyl)methyl halide, base, acetone or ether solvents, 80-120 °C | Catalyzed by iodide salts for efficiency |
| 3 | Purification | Fractional crystallization, RP-HPLC | High purity isolation and analysis |
Research Findings and Notes
- The nitration step is critical for regioselectivity; controlling sulfuric acid concentration and temperature ensures selective formation of the 4-nitro isomer.
- The fractional crystallization technique is a novel and efficient method to separate closely related isomers without extensive chromatography.
- The substitution step requires careful control of reaction conditions to avoid degradation and side reactions.
- Use of dipolar aprotic solvents and iodide catalysts enhances substitution efficiency.
- Analytical methods such as RP-HPLC are essential for quality control and impurity profiling.
This detailed synthesis approach for 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene combines classical aromatic nitration chemistry with modern substitution and purification techniques, ensuring high yield and purity suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene.
Reduction: Formation of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
One significant application of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene is its use in analytical chemistry for separation and quantification. It can be analyzed using reverse phase high-performance liquid chromatography (HPLC) methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with adaptations for mass spectrometry applications by replacing phosphoric acid with formic acid .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile, Water |
| Additive for MS | Formic Acid |
| Column Type | Newcrom R1 HPLC column |
| Particle Size | 3 µm |
Toxicological Studies
Toxicological evaluations have identified the compound as having potential carcinogenic properties. Studies indicate that it induces tumors in the liver and kidneys of rodents following long-term exposure. The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans (Group 2B), based on sufficient evidence from animal studies .
Case Study Example: Carcinogenicity Assessment
- Study Design : Long-term rodent exposure
- Findings : Induction of liver and kidney tumors
- : Classified under IARC Group 2B due to potential human carcinogenicity.
Environmental Impact Studies
Research has also focused on the environmental implications of chlorinated nitroaromatic compounds like 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene. These studies assess the persistence and toxicity of such compounds in various ecosystems, highlighting their potential to bioaccumulate and affect aquatic life .
Intermediate in Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chlorinated structure allows for further chemical modifications that are valuable in drug development.
Pharmacokinetics Research
In pharmacokinetics, this compound is utilized to study absorption, distribution, metabolism, and excretion (ADME) properties of related drugs. Its behavior in biological systems provides insights into how similar compounds may interact within living organisms .
Mechanism of Action
The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations
Substituent Effects on Molecular Weight and Polarity :
- The target compound’s (2,4-dichlorophenyl)methyl group increases molecular weight (329.57 vs. 171.58 for the methyl analog) and lipophilicity, likely enhancing membrane permeability in biological systems .
- Fluorinated derivatives (e.g., ) exhibit higher polarity due to the CF₂H group, improving solubility in polar solvents.
Synthetic Routes: Similar to ’s method for synthesizing 2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene, the target compound could be synthesized via nucleophilic substitution between 2-chloro-4-nitrophenol and 2,4-dichlorobenzyl bromide .
Potential Applications: Chlorinated nitrobenzenes are frequently used as intermediates in pesticides (e.g., chlorfenvinphos, an organophosphate insecticide ). The bulky (2,4-dichlorophenyl)methyl group in the target compound may confer stability against metabolic degradation, a desirable trait in agrochemicals. The nitro group’s electron-withdrawing nature enhances electrophilic reactivity, making such compounds candidates for further functionalization in drug discovery .
Physical-Chemical Properties
Research Findings and Implications
- Toxicity Considerations : Nitro groups and chlorinated aromatics are often associated with environmental persistence and toxicity. Regulatory scrutiny would be required for industrial use .
- Synthetic Flexibility : The benzyl group’s modularity allows for substitution variations, enabling optimization for specific applications (e.g., fluorinated analogs for enhanced biodegradability ).
Biological Activity
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene, with the CAS number 50274-96-9, is a chlorinated aromatic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships.
- Molecular Formula : C₁₃H₈Cl₃NO₂
- Molar Mass : 316.57 g/mol
- LogP : 5.35 (indicating significant lipophilicity) .
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. The introduction of halogen substituents in aromatic compounds is known to enhance antibacterial activity. For instance, a study evaluated a series of chlorinated cinnamic anilides and found that compounds with similar structural features exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity Against S. aureus | Activity Against E. faecalis |
|---|---|---|
| 4-Chlorocinnamanilide | Moderate | Inactive |
| 3,4-Dichlorocinnamanilide | High | High |
| 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene | TBD | TBD |
Note: TBD indicates that specific data for this compound is still under investigation.
Cytotoxicity Studies
Cytotoxicity assessments have shown that chlorinated compounds can exhibit varying levels of toxicity towards cancer cell lines. In a recent study involving various substituted anilides, certain derivatives demonstrated submicromolar cytotoxicity against cancer cell lines while maintaining low toxicity to primary mammalian cells .
Structure-Activity Relationships (SAR)
The relationship between chemical structure and biological activity is crucial for understanding the efficacy of chlorinated compounds. The presence of chlorines at specific positions on the aromatic rings has been correlated with increased antibacterial and anticancer activities. For example:
- Positioning of Chlorine : The ortho and para positions often enhance binding affinity to biological targets.
- Lipophilicity : Higher LogP values generally correlate with increased membrane permeability, which is essential for bioactivity.
Case Studies
- Antibacterial Activity : A study synthesized various anilides and tested their efficacy against multiple bacterial strains. The results indicated that compounds with more chlorine substitutions showed enhanced antibacterial properties compared to their non-chlorinated counterparts .
- Cytotoxicity Profile : In assessing the cytotoxic effects on cancer cell lines, certain derivatives were found to be effective at low concentrations without significant toxicity to normal cells, highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene, and how can intermediates be characterized?
- Methodological Answer : A Friedel-Crafts alkylation or nucleophilic substitution reaction between 2,4-dichlorobenzyl chloride and 2-chloro-4-nitrobenzene derivatives is commonly employed. Key intermediates (e.g., nitrobenzene precursors) should be characterized using 1H/13C NMR to confirm regioselectivity and mass spectrometry to verify molecular weight. Solvent polarity adjustments (e.g., DMF vs. THF) may improve yields .
Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?
- Methodological Answer : Perform shake-flask experiments in buffered solutions (pH 1–13) with HPLC quantification. Stability studies should include UV-Vis spectroscopy to detect nitro group degradation (e.g., λmax shifts at 250–300 nm) and GC-MS to identify breakdown products like chlorophenols .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer : Combine FT-IR (to confirm nitro C-NO2 stretching at ~1520 cm⁻¹) with 2D NMR (e.g., HMBC to resolve aromatic coupling patterns). X-ray crystallography is ideal for resolving steric effects from the dichlorophenylmethyl group .
Advanced Research Questions
Q. How do electronic effects of the nitro and chloro substituents influence electrophilic substitution reactions?
- Methodological Answer : Computational modeling (e.g., DFT calculations ) can map electron density distributions. Experimentally, compare reactivity in nitration/sulfonation reactions with meta/para-substituted analogs. Monitor regioselectivity via HPLC-UV and correlate with Hammett σ values .
Q. What are the environmental fate and bioaccumulation risks of this compound?
- Methodological Answer : Use OECD 305 guidelines to measure bioconcentration factors (BCF) in aquatic organisms. Analyze log Kow (octanol-water partition coefficient) via reverse-phase HPLC, and predict degradation pathways (e.g., photolysis under UV light) using LC-QTOF-MS .
Q. How can contradictory toxicity data (e.g., mutagenicity vs. non-carcinogenicity) be resolved?
- Methodological Answer : Conduct Ames tests with/without metabolic activation (S9 fraction) to assess nitroreductase-mediated mutagenicity. Cross-validate with in vivo rodent studies (OECD 451/453) focusing on hepatic metabolism and urinary metabolites (e.g., N-acetylcysteine conjugates detected via LC-MS/MS) .
Q. What catalytic systems enable selective reduction of the nitro group without dechlorination?
- Methodological Answer : Test Pd/C with H2 under controlled pressure (1–3 atm) or Zn/NH4Cl in ethanol/water. Monitor reaction progress via TLC and confirm product purity using HPLC-DAD . Catalyst poisoning studies (e.g., sulfur additives) can elucidate selectivity mechanisms .
Q. How does steric hindrance from the dichlorophenylmethyl group affect supramolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
